

Application Notes and Protocols for Assessing NU 7026 Efficacy In Vivo

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Compound of Interest		
Compound Name:	NU 7026	
Cat. No.:	B1684131	Get Quote

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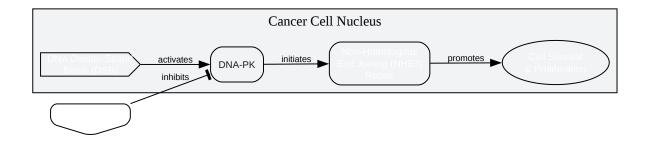
Introduction

NU 7026 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA-PK, **NU 7026** sensitizes cancer cells to DNA damaging agents such as ionizing radiation and certain chemotherapies, particularly topoisomerase II poisons.[3] This mechanism of action makes **NU 7026** a promising candidate for combination therapies in oncology. These application notes provide detailed protocols for assessing the in vivo efficacy of **NU 7026** in preclinical cancer models, including both subcutaneous and orthotopic xenografts. The protocols cover animal model selection, tumor establishment, drug formulation and administration, efficacy endpoints, and pharmacodynamic assessments to confirm the mechanism of action.

Mechanism of Action: DNA-PK Inhibition

NU 7026 competitively inhibits the ATP-binding site of the catalytic subunit of DNA-PK (DNA-PKcs). This inhibition prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage, cell cycle arrest in G2/M phase, and ultimately apoptosis in cancer cells when combined with DNA-damaging agents.[4][5]





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Figure 1: Mechanism of action of **NU 7026** in inhibiting the DNA-PK mediated NHEJ pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for **NU 7026** from preclinical studies.

Table 1: In Vitro Potency of NU 7026

Parameter	Value	Cell Lines/Conditions	Reference
IC50 (DNA-PK)	0.23 μΜ	Cell-free assay	[4]
IC50 (PI3K)	13 μΜ	Cell-free assay	[6]
Potentiation of Doxorubicin	~2-fold	K562 cells	[4]
Potentiation of mAMSA	~19-fold	K562 cells	[4]

Table 2: Pharmacokinetic Parameters of NU 7026 in Mice



Parameter	Intravenous (5 mg/kg)	Intraperitoneal (20 mg/kg)	Oral (20 mg/kg)	Reference
Plasma Clearance	0.108 L/h	-	-	[6]
Bioavailability	-	20%	15%	[6]
Cmax	-	~2.2 µM (at 1h post-oral admin of 50 mg/kg)	-	[4]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of **NU 7026** in combination with a DNA-damaging agent (e.g., ionizing radiation or chemotherapy).

Materials:

- Cancer cell line of interest (e.g., N87 gastric cancer, A549 lung cancer)
- Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
- Cell culture medium (e.g., RPMI-1640) with supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- NU 7026
- Vehicle for NU 7026 formulation (e.g., 10% DMSO, 5% Tween 20 in saline for i.p. administration)[7]
- DNA-damaging agent (e.g., Doxorubicin)



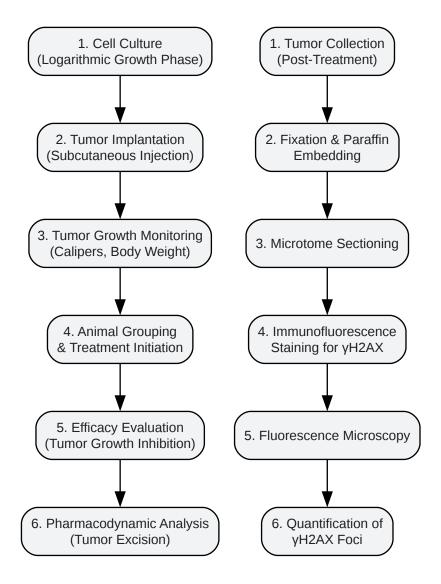
- Calipers
- Syringes and needles

Procedure:

- Cell Culture: Culture cancer cells in the recommended medium until they reach the logarithmic growth phase.
- Tumor Implantation:
 - Harvest and wash the cells with sterile PBS.
 - \circ Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 μ L.
 - Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
 - Monitor the body weight and general health of the mice.
- Animal Grouping and Treatment:
 - Randomize mice into treatment groups (e.g., Vehicle, NU 7026 alone, DNA-damaging agent alone, NU 7026 + DNA-damaging agent).
 - Prepare NU 7026 formulation. For intraperitoneal (i.p.) administration, a formulation of 10% DMSO and 5% Tween 20 in saline can be used.[7]
 - Administer NU 7026 and the DNA-damaging agent according to the study design. Based on pharmacokinetic data, a schedule of 100 mg/kg i.p. administered four times at 1-hour intervals has been suggested to achieve the required exposure for radiosensitization.[4]



- Efficacy Evaluation:
 - Continue monitoring tumor growth and body weight throughout the study.
 - The primary endpoint is typically tumor growth inhibition (TGI).
 - The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).



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